4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde
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Overview
Description
4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety attached to an imidazole ring, which is further substituted with a methyl and a trifluoromethyl group
Preparation Methods
The synthesis of 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde typically involves multiple steps, starting from readily available precursors. . The benzaldehyde moiety is then introduced through formylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde include other trifluoromethyl-substituted imidazoles and benzaldehydes. Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of both the trifluoromethyl and benzaldehyde groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-17-6-10(12(13,14)15)16-11(17)9-4-2-8(7-18)3-5-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMQETQGQLKCGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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